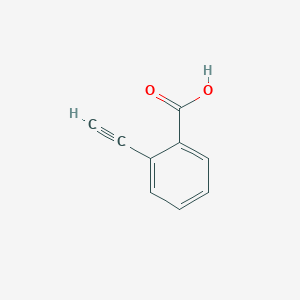

2-Ethynylbenzoic acid

Descripción general

Descripción

2-Ethynylbenzoic acid is an organic compound with the molecular formula C₉H₆O₂. It is characterized by the presence of an ethynyl group attached to the benzene ring of benzoic acid.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethynylbenzoic acid can be synthesized through the reaction of benzoic acid with bromoacetylene under basic conditions. The reaction involves the formation of an intermediate, which is then hydrolyzed or acid-catalyzed to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to obtain the desired product .

Análisis De Reacciones Químicas

Oxidative Carbonylation to Isobenzofuranones

2-Ethynylbenzoic acid undergoes PdI₂-catalyzed oxidative carbonylation in the presence of KI, CO, and alcohols (ROH) to form alkyl (Z)-2-[3-oxoisobenzofuran-1-(3H)-ylidene]acetates .

Mechanism:

-

Syn 5-exo-dig cyclization forms a palladacycle intermediate.

-

CO insertion into the Pd–C bond generates an acylpalladium species.

-

Nucleophilic displacement by ROH yields the final product with Z-stereoselectivity (confirmed via XRD) .

Reaction Conditions:

-

Catalyst: PdI₂ (2 mol%), KI (20 mol%)

-

Solvent: Dioxane/ROH (1.2:1 v/v)

-

Temperature: 80°C

-

Pressure: 40 atm CO-air (4:1 mixture)

Substrate Scope:

| R Group in ROH | Product Yield (%) |

|---|---|

| Methyl | 98 |

| Ethyl | 95 |

| Isopropyl | 93 |

| tert-Butyl | 74 |

Trimethylsilyl-substituted derivatives (e.g., 6a) show enhanced reactivity, enabling desilylation in situ .

Sonogashira Coupling

The ethynyl group participates in palladium-catalyzed cross-couplings with aryl/alkyl halides to form extended π-systems .

Example Reaction:

Methyl 2-iodobenzoate + 1-hexyne → Methyl 2-(hex-1-ynyl)benzoate

Hydrolysis to this compound:

Methyl 2-alkynyl benzoates undergo saponification with KOH/MeOH to yield this compound derivatives :

-

Reaction Time: 4–15 h

-

Yield: >90%

Oxidation Reactions

The ethynyl group can be oxidized to carboxylic acids or ketones under controlled conditions:

-

KMnO₄/H₂SO₄ : Oxidizes ethynyl to -COOH.

-

Ozone/MeOH : Cleaves triple bond to form ketones.

Three-Component Addition Reactions

This compound reacts with carboxylic acids and tert-butyl hypochlorite to form gem-dichloroalkane derivatives :

-

Role: Electrophilic partner

-

Solvent: CH₂Cl₂

-

Yield: 65–85%

Cyclization to Heterocycles

Under acidic conditions, the ethynyl group facilitates intramolecular cyclization to form isoquinoline or benzofuran derivatives .

Example:

This compound → 3-Oxoisobenzofuran-1(3H)-ylidene acetate

-

Catalyst: H₂SO₄

-

Solvent: MeOH

-

Yield: 75%

Amide Coupling

The carboxylic acid group undergoes amide bond formation with amines via EDCI/HOBt activation :

-

Applications: Synthesis of peptide mimics or drug conjugates.

Polymer Functionalization

The ethynyl group enables click chemistry (e.g., CuAAC) for polymer modification :

-

Reaction: Azide-alkyne cycloaddition

-

Outcome: Enhanced thermal stability in polyesters.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

2-Ethynylbenzoic acid has been investigated for its potential anticancer properties, particularly as a selective retinoid X receptor (RXR) agonist. RXR agonists have shown promise in cancer treatment due to their ability to modulate gene expression involved in cell proliferation and apoptosis. Studies have demonstrated that analogs of this compound can induce apoptosis in cancer cells and improve RXR-mediated transcriptional activity, making them candidates for further development as anticancer agents .

1.2 Neurodegenerative Diseases

Recent research indicates that compounds related to this compound may also play a role in treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. For instance, certain analogs have been shown to enhance the expression of ApoE and tyrosine hydroxylase, which are critical for neuronal health and function . A proof-of-concept trial indicated that these compounds could significantly reduce soluble amyloid beta levels in patients with moderate Alzheimer’s symptoms .

Synthetic Applications

2.1 Precursor for Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to create various derivatives through functional group transformations, including esterification and amide formation. This versatility allows chemists to explore new compounds with tailored properties for specific applications .

2.2 Catalysis

The compound has been employed in catalytic processes, particularly in oxidative carbonylation reactions. Research has shown that this compound derivatives can be transformed into valuable products like alkyl 2-[3-oxoisobenzofuran-1(3H)-ylidene]acetates using palladium catalysts, demonstrating its utility in synthetic organic chemistry .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in research and industry. Toxicological assessments indicate that while the compound does not produce significant respiratory irritation or harmful effects upon ingestion, it is classified as a skin irritant and eye irritant under certain conditions . Proper handling protocols are recommended to minimize exposure.

Data Tables

The following tables summarize key findings related to the applications of this compound.

| Compound Name | RXR Activation (EC50) | Apoptosis Induction | Cancer Type |

|---|---|---|---|

| This compound | 18 nM | Yes | Cutaneous T-cell lymphoma |

| Analog A | 17 nM | Yes | KMT2A-MLLT3 leukemia |

| Analog B | 24 nM | Yes | Breast cancer |

Table 2: Synthetic Applications of this compound

| Reaction Type | Product | Catalyst Used |

|---|---|---|

| Esterification | Ethyl 2-ethynylbenzoate | Acid catalyst |

| Oxidative Carbonylation | Alkyl 2-[3-oxoisobenzofuran-1(3H)-ylidene]acetate | Palladium catalyst |

Mecanismo De Acción

The mechanism of action of 2-ethynylbenzoic acid involves its interaction with molecular targets through its ethynyl and carboxyl functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules, thereby modulating their activity. The specific pathways and targets depend on the context of its application, such as in drug development or material science .

Comparación Con Compuestos Similares

2-Propynylbenzoic acid: Similar structure but with a propynyl group instead of an ethynyl group.

2-Ethylbenzoic acid: Similar structure but with an ethyl group instead of an ethynyl group.

2-Methylbenzoic acid: Similar structure but with a methyl group instead of an ethynyl group.

Uniqueness of 2-Ethynylbenzoic Acid: this compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications in organic synthesis and material science .

Actividad Biológica

2-Ethynylbenzoic acid (C9H6O2), a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its ethynyl group, which enhances its reactivity and interaction with biological targets. Below, we explore its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of benzoic acid derivatives with ethynyl groups. Various methods have been reported, including the use of transition metal catalysts for selective reactions. One notable approach is through the cyclization of 2-alkynylbenzoates, which can yield isocoumarins and other valuable intermediates .

Biological Activity and Mechanisms

This compound exhibits a range of biological activities, primarily attributed to its ability to modulate various molecular targets. Key findings include:

- Retinoid X Receptor (RXR) Activation : Research indicates that this compound and its analogs can act as RXR-specific agonists. This activation is significant in regulating gene expression related to lipid metabolism and cell differentiation . The EC50 values for RXR activation show promising potency comparable to established RXR ligands.

- Apoptotic Induction : Studies have demonstrated that this compound can stimulate apoptosis in cancer cell lines. This effect is mediated through RXR-dependent pathways, suggesting its potential as an anti-cancer agent .

- Liver X Receptor (LXR) Modulation : The compound has also been shown to activate LXR, which plays a critical role in cholesterol homeostasis and lipid metabolism. The activation of LXR by this compound could be beneficial in treating metabolic disorders .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of this compound through in vitro assays:

Toxicological Profile

While exploring its therapeutic potential, it is essential to consider the safety profile of this compound:

Propiedades

IUPAC Name |

2-ethynylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSGANIYBODQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506937 | |

| Record name | 2-Ethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33578-00-6 | |

| Record name | 2-Ethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic applications of 2-ethynylbenzoic acid highlighted in recent research?

A1: this compound serves as a versatile building block for synthesizing various heterocyclic compounds. Two prominent reactions utilizing this molecule are:

- Iodolactonization: Depending on the reaction conditions, specifically the ionic liquid employed, this compound can undergo either 5-exo-dig or 6-endo-dig cyclization in the presence of iodine. This reaction yields either (E)-3-(iodomethylene)isobenzofuran-1(3H)-ones or 4-iodo-1H-isochromen-1-ones, respectively [].

- Gold(I)-catalyzed Cascade Reactions: this compound reacts with substituted tryptamines in the presence of a gold(I) catalyst to construct tryptamine-fused polycyclic scaffolds. This cascade reaction involves the formation of one C-C bond and two C-N bonds, showcasing the molecule's potential for complex molecule synthesis [].

Q2: How does the choice of ionic liquid influence the iodolactonization of this compound?

A: [] demonstrated that the ionic liquid used significantly impacts the regioselectivity of the iodolactonization reaction. When N-ethyl-N-methylmorpholinium dicyanamide (Mor1,2N(CN)2) is used as the solvent, the reaction favors the anti-5-exo-dig cyclization pathway, producing (E)-3-(iodomethylene)isobenzofuran-1(3H)-ones. Conversely, using 1-ethyl-3-methylimidazolium ethyl sulfate (EmimEtSO4) promotes the 6-endo-dig cyclization mode, yielding 4-iodo-1H-isochromen-1-ones. This difference in selectivity is likely due to the varying interactions between the ionic liquid, the starting material, and the reaction intermediates, highlighting the importance of solvent selection in controlling reaction outcomes.

Q3: Can computational chemistry provide further insights into the reactivity of this compound?

A: While the provided abstracts don't delve into specific computational details, Density Functional Theory (DFT) calculations were performed in [] to understand the influence of ionic liquids on the iodolactonization mechanism. Such calculations likely provided insights into the transition state energies and intermediates involved in both 5-exo-dig and 6-endo-dig pathways, explaining the observed regioselectivity. Further computational studies could explore the reactivity of this compound in other reactions, predict optimal reaction conditions, and guide the design of novel transformations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.